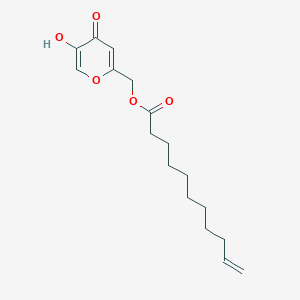
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate is a chemical compound known for its unique structure and potential applications in various fields. It features a pyran ring with hydroxy and oxo substituents, linked to an undec-10-enoate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate typically involves multi-step organic reactions. One common method includes the condensation of a pyran derivative with an undec-10-enoate precursor under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxy group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of target molecules and influence biological pathways .
Comparación Con Compuestos Similares
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Hydroxy-oxo derivatives: Compounds with similar functional groups that exhibit comparable reactivity and applications.
Uniqueness: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate stands out due to its specific combination of a pyran ring and an undec-10-enoate chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propiedades
Número CAS |
532413-87-9 |
|---|---|
Fórmula molecular |
C17H24O5 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(5-hydroxy-4-oxopyran-2-yl)methyl undec-10-enoate |
InChI |
InChI=1S/C17H24O5/c1-2-3-4-5-6-7-8-9-10-17(20)22-12-14-11-15(18)16(19)13-21-14/h2,11,13,19H,1,3-10,12H2 |
Clave InChI |
VMUSNGRPSKZNBX-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


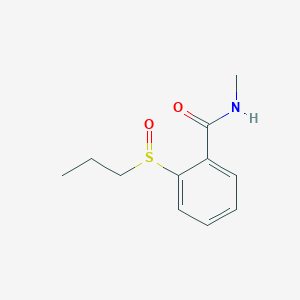
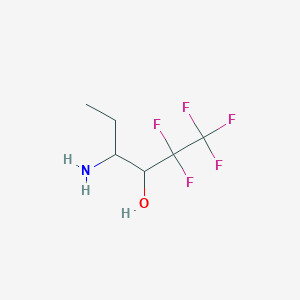



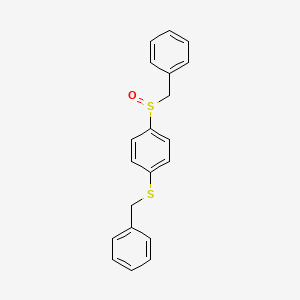
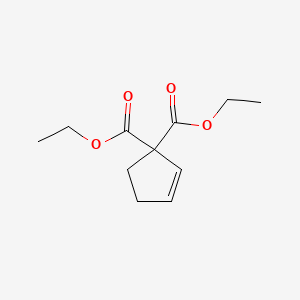
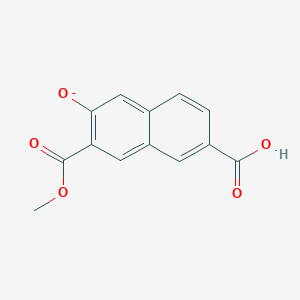
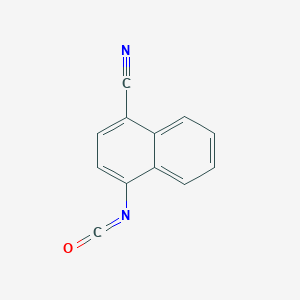
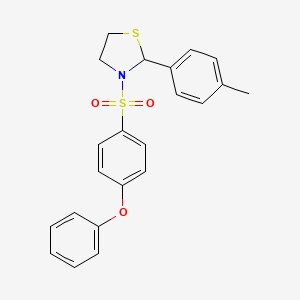
silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
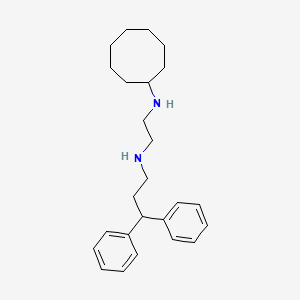
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
